An In-depth Technical Guide to 1,4-Diaminobutane-1,4-13C2 Dihydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,4-Diaminobutane-1,4-13C2 Dihydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,4-Diaminobutane-1,4-13C2 Dihydrochloride, a stable isotope-labeled compound crucial for advanced research in drug development, metabolic analysis, and cellular biology. This document will delve into its fundamental properties, synthesis principles, and detailed applications, offering both theoretical understanding and practical insights for its effective use in a laboratory setting.
Core Compound Identification and Properties
1,4-Diaminobutane, commonly known as putrescine, is a biogenic amine involved in a multitude of critical cellular processes, including cell growth, differentiation, and proliferation. The isotopically labeled form, 1,4-Diaminobutane-1,4-13C2 Dihydrochloride, serves as an invaluable tool for tracing and quantifying these metabolic pathways with high precision.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 1,4-Diaminobutane-1,4-13C2 Dihydrochloride | |
| Synonyms | 1,4-Butanediamine-1,4-13C2 Dihydrochloride, Putrescine-1,4-13C2 Dihydrochloride | |
| CAS Number | 96839-26-8 | Not explicitly cited |
| Molecular Formula | C₂¹³C₂H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 163.07 g/mol (Dihydrochloride) | [1] |
| Free Base CAS Number | 287100-61-2 | |
| Free Base Molecular Formula | C₂¹³C₂H₁₂N₂ | |
| Free Base Molecular Weight | 90.14 g/mol | |
| Isotopic Purity | Typically ≥98 atom % ¹³C | |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Solubility | Highly soluble in water | [1][2] |
| Storage | Store at 2-8°C, protected from moisture | [2] |
The Scientific Imperative: Why Use an Isotopically Labeled Standard?
In the complex matrix of biological systems, distinguishing between endogenous compounds and their metabolic products can be a significant challenge. Stable isotope labeling, where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (like ¹³C for ¹²C), provides a robust solution.[3]
The key advantages of using 1,4-Diaminobutane-1,4-13C2 Dihydrochloride include:
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Unambiguous Tracking: The known mass shift (M+2) allows for the precise tracking of the labeled putrescine through metabolic pathways, differentiating it from the endogenous pool.
-
Accurate Quantification: It serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation, matrix effects, and instrument response.[3][4]
-
Enhanced Analytical Sensitivity: The distinct mass-to-charge ratio of the labeled compound and its metabolites allows for their clear detection, even at low concentrations.
Synthesis and Isotopic Labeling Principles
While specific, proprietary synthesis protocols for 1,4-Diaminobutane-1,4-13C2 Dihydrochloride are not publicly available, the general principles involve the incorporation of ¹³C-labeled precursors into a synthetic route for 1,4-diaminobutane.
A common synthetic route for unlabeled 1,4-diaminobutane that can be adapted for isotopic labeling is the Gabriel synthesis. This method involves the reaction of 1,4-dihalobutane with potassium phthalimide, followed by hydrazinolysis. To introduce the ¹³C label at the 1 and 4 positions, a starting material such as 1,4-dibromobutane with ¹³C at the terminal carbons would be required.
Another approach involves the reduction of succinonitrile. By utilizing a ¹³C-labeled cyanide source in the synthesis of succinonitrile, the ¹³C atoms can be incorporated into the carbon backbone, which is then reduced to form the labeled 1,4-diaminobutane.
The dihydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.[1]
Applications in Research and Drug Development
The primary applications of 1,4-Diaminobutane-1,4-13C2 Dihydrochloride are centered around its use as a tracer and an internal standard in metabolic research.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, researchers can trace the path of the carbon atoms through various metabolic pathways.
-
Principle: When cells are cultured in the presence of a ¹³C-labeled nutrient, the label is incorporated into downstream metabolites. The pattern and extent of this labeling, as measured by mass spectrometry or NMR, can be used to calculate the flux through different pathways.
-
Application with ¹³C-Putrescine: While glucose and amino acids are common tracers for central carbon metabolism, labeled putrescine can be used to specifically investigate polyamine metabolism and its interactions with other pathways. This is particularly relevant in cancer research, where polyamine metabolism is often dysregulated.[5]
Internal Standard for Mass Spectrometry
The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry.
-
Principle: A known amount of the labeled standard is added to a sample at the beginning of the workflow. Since the labeled standard is chemically identical to the analyte of interest, it experiences the same losses during sample preparation and any ionization suppression or enhancement in the mass spectrometer. By comparing the signal of the analyte to the signal of the internal standard, a highly accurate and precise quantification can be achieved.[3][4]
-
Workflow:
-
A biological sample (e.g., plasma, cell lysate) is spiked with a known concentration of 1,4-Diaminobutane-1,4-13C2 Dihydrochloride.
-
The sample undergoes extraction and cleanup procedures.
-
The sample is analyzed by LC-MS/MS.
-
The peak area of the endogenous 1,4-diaminobutane is compared to the peak area of the ¹³C-labeled internal standard to determine the concentration of the endogenous compound.
-
Experimental Protocols
The following are generalized protocols that can be adapted for the use of 1,4-Diaminobutane-1,4-13C2 Dihydrochloride. Researchers should optimize these protocols for their specific cell lines, instrumentation, and experimental goals.
Protocol for Use as an Internal Standard in LC-MS/MS Analysis of a Biological Sample
Objective: To accurately quantify the concentration of endogenous 1,4-diaminobutane in a plasma sample.
Materials:
-
1,4-Diaminobutane-1,4-13C2 Dihydrochloride
-
Plasma sample
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a small amount of 1,4-Diaminobutane-1,4-13C2 Dihydrochloride and dissolve it in a known volume of water to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a working solution at a suitable concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw the plasma sample on ice.
-
In a centrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable column for polar compounds (e.g., HILIC).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient to separate the analyte from other matrix components.
-
-
Mass Spectrometry (MS):
-
Use electrospray ionization (ESI) in positive mode.
-
Set up multiple reaction monitoring (MRM) transitions for both endogenous 1,4-diaminobutane and the ¹³C-labeled internal standard. The exact m/z values will depend on the precursor and product ions chosen.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Use a calibration curve prepared with known concentrations of unlabeled 1,4-diaminobutane and a fixed concentration of the internal standard to determine the concentration of the analyte in the sample.
-
General Protocol for a ¹³C-Labeling Experiment in Cell Culture
Objective: To trace the incorporation of ¹³C from labeled putrescine into other polyamines (spermidine and spermine).
Materials:
-
1,4-Diaminobutane-1,4-13C2 Dihydrochloride
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture:
-
Culture the cells under standard conditions until they reach the desired confluency (typically 70-80%).
-
-
Labeling:
-
Prepare the labeling medium by supplementing the standard culture medium with a known concentration of 1,4-Diaminobutane-1,4-13C2 Dihydrochloride. The optimal concentration should be determined experimentally.
-
Remove the standard medium from the cells and wash them once with PBS.
-
Add the labeling medium to the cells and incubate for a specific period (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold methanol to the cells and use a cell scraper to detach them.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Analysis:
-
Analyze the metabolite extract by LC-MS/MS or high-resolution mass spectrometry to identify and quantify the ¹³C-labeled polyamines.
-
Data Visualization and Interpretation
Metabolic Pathway Visualization
The metabolism of putrescine is a key pathway in cellular biology. The following diagram illustrates the conversion of putrescine to other polyamines.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is an essential tool for researchers in the fields of drug development, metabolomics, and cell biology. Its use as a stable isotope-labeled internal standard and metabolic tracer enables highly accurate and precise quantification and tracking of polyamine metabolism. By understanding the principles behind its application and following robust experimental protocols, scientists can gain deeper insights into the complex biochemical processes that underpin health and disease.
References
-
Qian, Z.-G., et al. (2020). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. International Journal of Molecular Sciences, 21(21), 8333. [Link]
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SpectraBase. Putrescine (1,4-diaminobutane) - Optional[13C NMR] - Chemical Shifts. [Link]
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Biological Magnetic Resonance Bank. bmse000109 Putrescine (1,4 Diaminobutane) at BMRB. [Link]
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Liu, J., et al. (2023). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Analytical Chemistry. [Link]
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NIST. 1,4-Butanediamine. [Link]
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Romer Labs. 13C Isotope Labeled. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Tabor, C. W., & Tabor, H. (1976). 1,4-Diaminobutane (putrescine), spermidine, and spermine. Annual review of biochemistry, 45, 285-306. [Link]
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Chiron. Why do toxicologists need an internal standard?[Link]
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Al-Masri, M., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 13(3), 339-348. [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856-2877. [Link]
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Torres, M. E., et al. (2005). Precise d13C analysis of dissolved inorganic carbon in natural waters using automated headspace sampling and continuous-flow mass spectrometry. Limnology and Oceanography: Methods, 3(9), 349-360. [Link]
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Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell chemical biology, 25(8), 1045-1054. [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1-11. [Link]
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JoVE. Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. (2022-06-22). [Link]
Sources
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